2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide

Medicinal Chemistry Structure–Activity Relationship Isomer Comparison

2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide (CAS 1040068‑06‑1) is a synthetic pyridine‑4‑carboxamide derivative belonging to the aryl‑isonicotinamide class. It carries a 2‑chloro substituent on the pyridine ring and a 2‑chloro‑4‑methyl substitution pattern on the anilide phenyl ring.

Molecular Formula C13H10Cl2N2O
Molecular Weight 281.13 g/mol
CAS No. 1040068-06-1
Cat. No. B3341741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide
CAS1040068-06-1
Molecular FormulaC13H10Cl2N2O
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2N2O/c1-8-2-3-11(10(14)6-8)17-13(18)9-4-5-16-12(15)7-9/h2-7H,1H3,(H,17,18)
InChIKeyWCYSDYWLSXIWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide (CAS 1040068-06-1) – Compound Identity, Classification and Procurement-Relevant Physicochemical Snapshot


2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide (CAS 1040068‑06‑1) is a synthetic pyridine‑4‑carboxamide derivative belonging to the aryl‑isonicotinamide class . It carries a 2‑chloro substituent on the pyridine ring and a 2‑chloro‑4‑methyl substitution pattern on the anilide phenyl ring. The molecule is supplied at a minimum certified purity of 95 % [1]. Its positional isomerism, combined with the halogen and methyl substituents, creates a distinctive electrostatic isopotential surface that distinguishes it from mono‑chlorinated or para‑methyl‑only congeners. These features make the compound a useful scaffold intermediate in medicinal chemistry and agrochemical discovery programs.

Why Generic Isonicotinamide Substitution Fails: Positional Isomerism and Halogen Pattern Drive Differential Properties


Aryl‑isonicotinamides with similar molecular formulas can exhibit dramatically different molecular recognition, crystallinity, and reactivity simply because of the position of the chlorine and methyl groups on the anilide ring [1]. The 2‑chloro‑4‑methyl arrangement present in CAS 1040068‑06‑1 contrasts with the more common 3‑chloro‑4‑methyl, 4‑chloro‑2‑methyl, or mono‑substituted para‑methyl isomers, each of which presents a different hydrogen‑bond donor/acceptor surface and lipophilic moment. Consequently, interchanging these “close analogs” without experimental verification can lead to divergent target engagement, altered metabolic stability, or unexpected physicochemical behavior that undermines structure–activity relationship (SAR) campaigns. The following quantitative evidence demonstrates why this specific substitution pattern must be treated as a distinct chemical entity rather than a generic replacement.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide vs. Closest Isonicotinamide Analogs


Positional Isomer Differentiation: 2‑Cl,4‑Me vs. 3‑Cl,2‑Me vs. 4‑Cl,2‑Me Substitution Patterns

The target compound is a unique positional isomer among three commercially catalogued dichloro‑methylphenyl isonicotinamides bearing the formula C₁₃H₁₀Cl₂N₂O. The 2‑chloro‑4‑methyl substitution generates a molecular electrostatic potential (MEP) minimum near the amide carbonyl and a lipophilic ridge adjacent to the ortho‑chlorine that is absent in the 3‑chloro‑2‑methyl and 4‑chloro‑2‑methyl isomers . Although directly comparable in vitro IC₅₀ data are not publicly available for this series, the distinct calculated logP (estimated 3.2 vs. ~2.8 for the mono‑chloro para‑methyl analog) predicts a > 2‑fold difference in membrane partitioning, which influences cell‑based assay outcomes if the isomers are used interchangeably [1]. Procuring the specific CAS number therefore guarantees the intended spatial pharmacophore geometry.

Medicinal Chemistry Structure–Activity Relationship Isomer Comparison

Vendor Purity Benchmarking: Certified 95 % vs. Competing Isonicotinamide Analogs

The target compound is supplied by Alfa Aesar (Thermo Fisher Scientific) with a minimum purity of 95 % [1]. By contrast, several closely related isonicotinamide analogs, such as 2‑chloro‑N‑(4‑chloro‑2‑methylphenyl)isonicotinamide (CAS 680217‑43‑0) and 2‑chloro‑N‑(4‑methylphenyl)isonicotinamide (CAS 680217‑41‑8), are frequently listed without a verified purity specification or are available only through custom synthesis with batch‑to‑batch variability [1]. The documented 95 % threshold provides a reliable starting point for further purification or direct use in parallel synthesis, reducing the risk of confounding impurities in biological assays.

Chemical Procurement Purity Specification Building Block Quality

Physicochemical Property Comparison: Density, Boiling Point, and Flash Point vs. Para‑Methyl Analog

Experimentally derived (or calculated) physicochemical constants for the target compound include density = 1.4 ± 0.1 g·cm⁻³, boiling point = 351.4 ± 42.0 °C (at 760 mmHg), and flash point = 166.3 ± 27.9 °C . The closest mono‑chlorinated analog, 2‑chloro‑N‑(4‑methylphenyl)isonicotinamide (CAS 680217‑41‑8), has a molecular weight of 246.69 g·mol⁻¹ and a lower predicted boiling point (~340 °C) . The additional chlorine atom in the target compound increases molecular weight by ~14 % and raises the boiling point, which can affect distillation conditions during purification and influence thermal stability in high‑temperature reactions.

Physicochemical Characterization Process Chemistry Safety Data

Building Block Utility and Patent Context: A Key Intermediate in Agrochemical and Pharmaceutical Patent Space

The 2‑chloro‑4‑methylphenyl‑isonicotinamide scaffold appears as a key intermediate in several patent families claiming fungicidal and herbicidal activity, including Bayer’s N‑phenylsulfonylisonicotinamide series and N‑aryl‑pyridine‑4‑carboxamide‑1‑oxide derivatives [1][2]. While the specific CAS number is not always explicitly listed in the claims, the 2‑chloro‑4‑methyl substitution pattern is explicitly highlighted as a preferred embodiment for achieving broad‑spectrum crop protection [1]. In contrast, the 4‑chloro‑2‑methyl and 3‑chloro‑2‑methyl isomers are either absent or marked as less preferred in these disclosures, suggesting a structure‑driven selection bias in the patent landscape.

Patent Analysis Agrochemical Intermediates Drug Discovery

Assay Availability: Documented nAChR Binding Data Provides a Direct Pharmacological Anchor

The ChEMBL/BindingDB database contains an entry for the target compound tested against the nicotinic acetylcholine receptor (nAChR) in rat muscle, providing a primary pharmacological data point that anchors the compound in a specific target class [1]. While the reported affinity is modest (Ki/inhibition constant > 1 µM), it offers a head‑to‑head reference for future analog comparisons. Most positional isomers of this scaffold lack any publicly available target‑based activity annotation, making CAS 1040068‑06‑1 one of the few members of this series with experimentally determined receptor engagement data.

Nicotinic Acetylcholine Receptor Binding Assay Ion Channel

CYP1A2 Liability Alert: Screening Data Differentiates the Compound from Non‑Chlorinated Isonicotinamides

Screening against human liver microsomal CYP1A2 revealed an IC₅₀ of 1.40 × 10³ nM (1.4 µM) for the target compound [1]. This is notably higher (less potent inhibition) than many 2‑chloro‑N‑aryl‑isonicotinamide analogs that typically exhibit sub‑micromolar CYP1A2 inhibition, possibly due to the steric effect of the ortho‑chlorine on the anilide ring. For comparison, the non‑chlorinated parent isonicotinamide itself is reported to elevate CYP1A2 expression rather than inhibit it [2]. This differential CYP interaction profile is critical when selecting compounds for in vivo pharmacokinetic studies or when assessing drug–drug interaction risk.

Cytochrome P450 Drug Metabolism Liability Screening

Optimal Application Scenarios for 2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide Based on Verified Differentiation Evidence


SAR Exploration of Halogenated Aryl-Isonicotinamide Pharmacophores

When constructing a congeneric series to probe the effect of halogen position on target binding, the 2‑chloro‑4‑methyl isomer serves as a defined data point with documented nAChR activity [1]. Including this specific CAS number ensures that the ortho‑chlorine electronic effect and the para‑methyl steric contribution are both captured, allowing meaningful comparison with 3‑chloro‑2‑methyl and 4‑chloro‑2‑methyl isomers. The public binding data provide an anchor for computational docking and QSAR model validation.

Synthetic Intermediate for Agrochemical Patent Exemplification

Several pesticide patents explicitly favor the 2‑chloro‑4‑methylphenyl‑isonicotinamide motif [2]. Procuring the target compound as a building block enables direct access to the preferred substitution pattern for generating patent examples, bypassing the need for custom synthesis of the aniline precursor. The certified purity of ≥ 95 % meets the typical threshold for preliminary greenhouse or in vitro antifungal screening.

CYP Enzyme Interaction Profiling in Early Drug Discovery

The compound’s CYP1A2 IC₅₀ of 1.4 µM classifies it as a moderate inhibitor, distinguishable from non‑chlorinated isonicotinamides that induce CYP expression [3]. This makes it a useful tool compound for studying structure‑dependent shifts from CYP induction to inhibition within the isonicotinamide chemotype, aiding medicinal chemists in designing out CYP liabilities.

Physicochemical Standard for Method Development in Chromatography

The well‑defined density (1.4 g·cm⁻³) and boiling point (351 °C) allow the compound to serve as a retention time marker or system suitability standard during HPLC method development for dichlorinated heterocyclic amides, particularly when separating positional isomers that co‑elute under generic gradient conditions.

Quote Request

Request a Quote for 2-Chloro-N-(2-chloro-4-methylphenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.